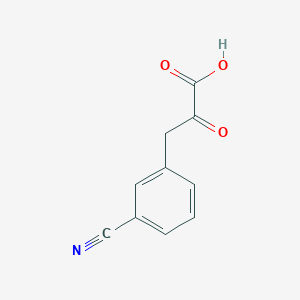

3-(3-Cyanophenyl)-2-oxopropanoic acid

Beschreibung

3-(3-Cyanophenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a 3-cyanophenyl group at the β-position of the α-keto acid backbone. This article compares the target compound with its closest structural analogs, emphasizing substituent-driven differences in activity, synthesis, and applications.

Eigenschaften

Molekularformel |

C10H7NO3 |

|---|---|

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

3-(3-cyanophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H7NO3/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14) |

InChI-Schlüssel |

LWNQEJRLXMUSOM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:

Reagents: 3-cyanobenzaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide)

Solvent: Ethanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of 3-(3-Cyanophenyl)-2-oxopropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Cyanophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3-Cyanophenyl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(3-Cyanophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-(3-Indolyl)-2-oxopropanoic Acid

- Structure: Features an indole substituent instead of a cyanophenyl group.

- Biological Role :

- Key Difference: The indole group enables interaction with tryptophan metabolic pathways, unlike the cyanophenyl group, which may confer distinct electronic properties affecting reactivity or binding.

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

- Structure : Substituted with a hydroxyl group at the phenyl ring’s meta position.

- Properties: Molecular formula: C₉H₈O₄; molecular weight: 180.16 g/mol .

- Metabolic Role: A known intermediate in tyrosine and phenylalanine metabolism, with implications in plant stress responses .

3-(3,4-Dihydroxyphenyl)-2-oxopropanoic Acid

- Structure : Contains dihydroxyphenyl substituents.

- Biological Activity: Found in higher concentrations in plant stems, associated with stress adaptation . Contrasts with cyanophenyl derivatives in redox activity due to catechol groups, which may enhance antioxidant properties.

Cyclohexenyl Derivatives of 2-Oxopropanoic Acid

- Examples: 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid and its isomer.

- Role in Biosynthesis: Critical intermediates in salinosporamide A production by Salinispora tropica, highlighting the importance of cyclic substituents in natural product assembly .

Quinoline-Linked Derivatives

- Example: 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid.

Data Tables

Table 1: Structural and Functional Comparison of 2-Oxopropanoic Acid Derivatives

Biologische Aktivität

3-(3-Cyanophenyl)-2-oxopropanoic acid (CAS Number: 52797-98-5) is a compound characterized by its unique structural features, including a cyano group attached to a phenyl ring and an oxopropanoic acid moiety. Its molecular weight is approximately 189.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer research.

Chemical Structure and Properties

The structural formula of 3-(3-Cyanophenyl)-2-oxopropanoic acid is depicted below:

This compound's unique arrangement of functional groups, particularly the positioning of the cyano group relative to the carbonyl and carboxylic acid functionalities, may influence its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that 3-(3-Cyanophenyl)-2-oxopropanoic acid exhibits significant binding affinity and inhibition potential against various biological targets. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The compound's structural similarities with known bioactive compounds suggest that it may interfere with similar biochemical pathways.

Antitumor Activity

Several studies have explored the antitumor properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The following table summarizes key findings regarding its activity against different cancer cell lines:

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| HeLa | 4.11 | Significant reduction in viability |

| MCF-7 | 4.03 | Induction of apoptosis |

| Jurkat | Not reported | Further studies needed |

These results indicate that 3-(3-Cyanophenyl)-2-oxopropanoic acid may serve as a promising candidate for developing new anticancer therapies.

The mechanism by which 3-(3-Cyanophenyl)-2-oxopropanoic acid exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound likely binds to active sites of enzymes, inhibiting their function and disrupting metabolic processes critical for tumor growth.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased activation of caspase-3/7, suggesting a role in promoting programmed cell death in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicate that cells treated with this compound exhibit alterations in cell cycle progression, further contributing to its antiproliferative effects .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of 3-(3-Cyanophenyl)-2-oxopropanoic acid on various human cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability at concentrations below 10 μg/mL across multiple tested lines, including HeLa and MCF-7 .

Mechanistic Insights

In another investigation, researchers utilized flow cytometry to assess changes in cellular morphology and motility following treatment with the compound. Results indicated that treated cells displayed significant morphological changes consistent with apoptotic processes, reinforcing the notion that 3-(3-Cyanophenyl)-2-oxopropanoic acid may induce apoptosis through a caspase-dependent pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.